
1,4-Dimethyl-2-methylsulfonylbenzene
Overview
Description
1,4-Dimethyl-2-methylsulfonylbenzene is a chemical compound that is structurally related to benzene, with two methyl groups attached to the benzene ring at the 1 and 4 positions, and a methylsulfonyl group at the 2 position. This compound is of interest due to its potential applications in various chemical reactions and its physical and chemical properties.
Synthesis Analysis
The synthesis of 1,4-dimethyl-2-methylsulfonylbenzene-related compounds can involve various methods, including aromatic nucleophilic substitution and sulfonation reactions. For instance, sterically hindered bis(dimesitylphosphino)benzenes can be synthesized by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Sulfonation reactions are also a common method for introducing sulfonyl groups into aromatic compounds, as seen in the synthesis of sulfonated derivatives of dimethylbenzene . Additionally, dimethyl sulfoxide (DMSO) can act as a synthon in organic chemistry, providing methylsulfonyl groups for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of 1,4-dimethyl-2-methylsulfonylbenzene and its analogs can be characterized by spectroscopic methods and X-ray crystallography. For example, the molecular structures of certain phosphine and phosphonio derivatives have been investigated using 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . Similarly, the molecular and electronic structures of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides have been studied using X-ray diffraction and quantum-chemical calculations .
Chemical Reactions Analysis
Compounds related to 1,4-dimethyl-2-methylsulfonylbenzene can participate in various chemical reactions. Sulfonation and sulfation reactions are particularly relevant, as they can lead to the formation of sulfonic acids and their derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, which can affect the distribution of isomers and the rate of reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dimethyl-2-methylsulfonylbenzene and related compounds can be deduced from studies on similar molecules. For example, the ideal gas thermodynamic properties of 1,4-dimethylbenzene have been recalculated, suggesting free internal rotation of the methyl groups . The solubility and reactivity of sulfonamide analogs have been explored to improve pharmacological properties for potential therapeutic applications . Additionally, the synthesis and properties of benzoxazasilole derivatives have been investigated, providing insights into the intermolecular interactions within the crystal structure .
Scientific Research Applications
1. Synthesis of Vinylsulfones and Vinylsulfonamides
Vinylsulfones and vinylsulfonamides, possessing diverse biological activities, are frequently used in synthetic organic chemistry. These compounds are active agents in various reactions, including 1,4-addition and electrocyclization. The synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, related to 1,4-Dimethyl-2-methylsulfonylbenzene, demonstrates their significance in the field of organic chemistry (2020, Kharkov University Bulletin Chemical Series).
2. Thermodynamic Properties in Ideal Gas State
The study of thermodynamic properties of 1,4-dimethylbenzene in the ideal gas state provides insights into the behavior of such compounds under varying conditions. Understanding these properties is crucial for applications in various scientific fields, such as materials science and chemical engineering (Draeger & Scott, 1981, Journal of Chemical Physics).
3. Synthesis of Methylthio-Substituted 1,4-Enedione
A visible-light-driven synthesis of methylthio-substituted 1,4-enedione demonstrates the versatility of 1,4-Dimethyl-2-methylsulfonylbenzene derivatives in organic synthesis. This mild synthetic approach highlights the potential of these compounds in creating complex molecular structures (Rastogi, Deb, & Baruah, 2020, Synthesis).
4. Role in Organic Chemistry as a Synthon
Dimethyl sulfoxide, closely related to 1,4-Dimethyl-2-methylsulfonylbenzene, serves as a valuable synthon in organic chemistry. It is used not just as a solvent and oxidant but also as a substrate and building block, contributing significantly to synthetic transformations (Jones-Mensah, Karki, & Magolan, 2016, Synthesis).
5. Application in Lithium Organic Batteries
The synthesis of a fluorinated macrocyclic organodisulfide from 2,5-difluorobenzene-1,4-dithiol in dimethyl sulfoxide illustrates the potential of 1,4-Dimethyl-2-methylsulfonylbenzene derivatives in the development of lithium organic batteries. This demonstrates the role of these compounds in advancing energy storage technologies (Pan, Lan, Si, Guo, & Fu, 2022, Chemical communications).
properties
IUPAC Name |
1,4-dimethyl-2-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-7-4-5-8(2)9(6-7)12(3,10)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIWSBKKOOKBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374417 | |
| Record name | 1,4-dimethyl-2-methylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2-methylsulfonylbenzene | |
CAS RN |
6462-29-9 | |
| Record name | 1,4-Dimethyl-2-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6462-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-dimethyl-2-methylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

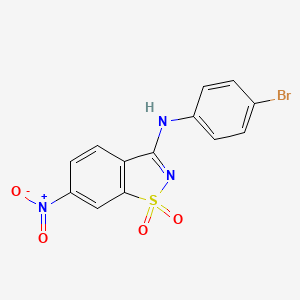
![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)
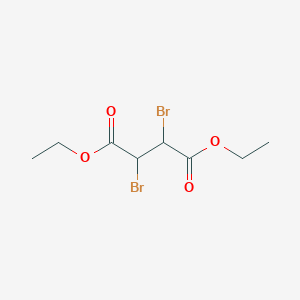
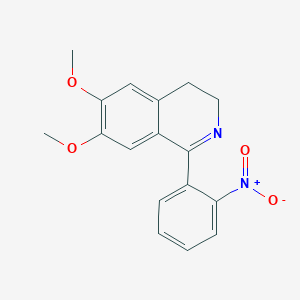
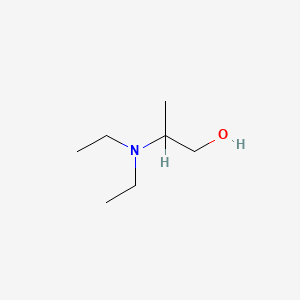
![3-[(Dimethylamino)methyl]phenol hydrobromide](/img/structure/B3032883.png)
![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3032884.png)
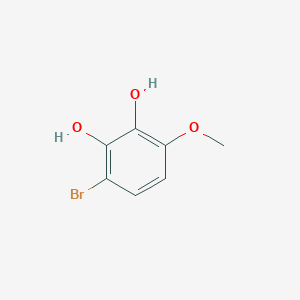



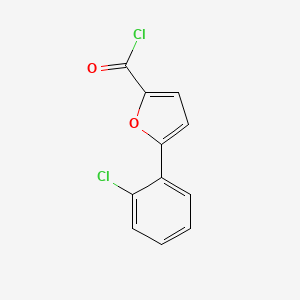
![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)
![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)